Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate
Description
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a highly substituted cyclohexene derivative characterized by its complex stereoelectronic architecture. The compound features a central cyclohexene ring functionalized with two cyano groups at the 5-position, a hydroxyl group at the 2-position, and ester groups at the 1- and 3-positions. The 4- and 6-positions are occupied by aromatic substituents: a 4-(trifluoromethyl)phenyl group and a 4-(methylsulfanyl)phenyl group, respectively. Its molecular formula is C₂₆H₂₄N₂O₅S, with a molar mass of 476.54 g/mol .
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, while the methylsulfanyl (-SMe) group is moderately electron-donating, creating a polarized electronic environment. This combination of substituents may influence reactivity, solubility, and intermolecular interactions, making the compound of interest in materials science and medicinal chemistry.
Properties
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylsulfanylphenyl)-4-[4-(trifluoromethyl)phenyl]cyclohexene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O5S/c1-35-23(33)18-20(14-4-8-16(9-5-14)26(27,28)29)25(12-30,13-31)21(19(22(18)32)24(34)36-2)15-6-10-17(37-3)11-7-15/h4-11,18,20-21,32H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGBCOMBXJXFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=C(C=C2)SC)(C#N)C#N)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C26H21F3N2O5S
- Molecular Weight : 487.4 g/mol
- CAS Number : 1212117-99-1
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through various mechanisms, including:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against several cancer cell lines. The mechanism may involve DNA intercalation and disruption of cellular signaling pathways.
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cells while sparing normal cells. This selective toxicity is crucial for therapeutic applications.
Biological Activity Data
The following table summarizes the biological activity data available for this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| BxPC-3 | 0.051 | Strong antiproliferative |
| Panc-1 | 0.066 | Strong antiproliferative |
| WI38 | 0.36 | Lower toxicity (normal cells) |
Case Studies and Research Findings
-
Antiproliferative Studies :
- In vitro studies demonstrated that the compound significantly reduced cell viability in pancreatic cancer cell lines (BxPC-3 and Panc-1) with IC50 values of 0.051 µM and 0.066 µM respectively, indicating potent anticancer properties compared to normal fibroblast cells (WI38) which had an IC50 of 0.36 µM .
- Mechanistic Insights :
- Comparative Analysis :
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Molecular Properties
*Note: Exact molecular data for the 2-fluorophenyl analog is unavailable in the provided evidence.
Key Observations:
In contrast, the 2-fluorophenyl group () may induce steric hindrance due to ortho-substitution, altering conformational flexibility . The methylsulfanyl group (-SMe) offers moderate electron donation, which could stabilize radical intermediates or modulate solubility compared to the naphthyl group in the analog from , which adds significant hydrophobicity and steric bulk .
This is supported by the higher molar mass (480.52 g/mol vs. 476.54 g/mol) and XLogP3 value (4.7) of the naphthyl derivative, indicating greater lipophilicity .
Synthetic Accessibility :
- The presence of multiple reactive sites (e.g., -CN, -OH) in all analogs suggests shared challenges in regioselective functionalization. However, the electron-deficient trifluoromethyl group in the target compound may complicate nucleophilic substitution reactions compared to analogs with simpler aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
